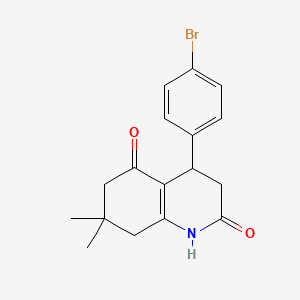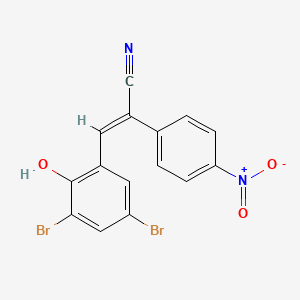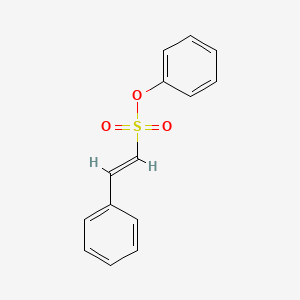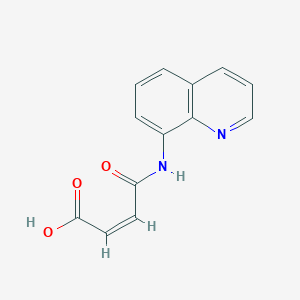
2-(diethylamino)ethyl 3-phenylacrylate
Descripción general
Descripción
“2-(diethylamino)ethyl 3-phenylacrylate” is a chemical compound that belongs to the acrylates family . Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives . They are characterized by a high molecular weight with physical and chemical properties that depend on the lateral substituents of the polymeric chains .
Synthesis Analysis
The synthesis of similar compounds, such as poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), has been achieved through radical polymerization . The process involves homopolymerizing 2-(diethylamino)ethyl methacrylate (DEA) in its protonated form at pH 2 to produce a cationic polyelectrolytic precursor .Molecular Structure Analysis
The molecular structure of similar compounds, such as poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), has been studied . The molecular weight of the sample is 18 × 10^3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), have been studied . The buffer solutions of the synthesized polymer are studied by light scattering and turbidimetry in the pH range from 7.00 to 13.00 and at concentrations from 0.00020 to 0.0080 g/cm^3 .Physical And Chemical Properties Analysis
Acrylates, including “2-(diethylamino)ethyl 3-phenylacrylate”, are known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They also have good weatherability and ozone resistance due to the absence of double bonds in their backbone .Mecanismo De Acción
The mechanism of action of similar compounds, such as poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), is based on a change in the hydrophilic-hydrophobic balance with varying external conditions . Such a change leads to conformational rearrangements at the molecular level and/or the formation of supramolecular structures accompanied by the release of the drug .
Propiedades
IUPAC Name |
2-(diethylamino)ethyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-16(4-2)12-13-18-15(17)11-10-14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCWNULEZRQWMS-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364353 | |
| Record name | 2-diethylaminoethyl (E)-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-diethylaminoethyl (E)-3-phenylprop-2-enoate | |
CAS RN |
10369-88-7 | |
| Record name | NSC68543 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-diethylaminoethyl (E)-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3749607.png)



![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3749642.png)



![1,1,1-trifluoro-4-[(2-hydroxyphenyl)amino]-3-buten-2-one](/img/structure/B3749661.png)




![N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B3749699.png)